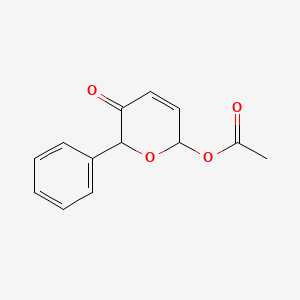
5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate is an organic compound that belongs to the class of pyran derivatives This compound is characterized by a pyran ring fused with a phenyl group and an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate can be achieved through several methods. One notable method involves the enantioselective preparation via organocatalytic Dynamic Kinetic Asymmetric Transformation (DyKAT). This method utilizes 6-hydroxy-2H-pyran-3(6H)-one and 2-phenylacetic anhydride as starting materials. The reaction is carried out in dichloromethane at low temperatures, with the addition of a chiral catalyst to achieve high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions
5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biological pathways, influencing processes such as signal transduction and metabolic regulation .
類似化合物との比較
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: A structurally similar compound with a pyran ring but lacking the phenyl and acetate groups.
6-Undecyl-5,6-dihydro-2H-pyran-2-one: Another pyran derivative with an undecyl group instead of a phenyl group.
2H-Pyran-2-one, 5,6-dihydro-6-propyl-: Similar structure with a propyl group
Uniqueness
5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate is unique due to the presence of both a phenyl group and an acetate moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
50768-10-0 |
|---|---|
分子式 |
C13H12O4 |
分子量 |
232.23 g/mol |
IUPAC名 |
(5-oxo-6-phenyl-2H-pyran-2-yl) acetate |
InChI |
InChI=1S/C13H12O4/c1-9(14)16-12-8-7-11(15)13(17-12)10-5-3-2-4-6-10/h2-8,12-13H,1H3 |
InChIキー |
MHFAKYVHKYQRHH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C=CC(=O)C(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


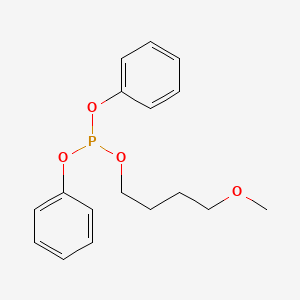

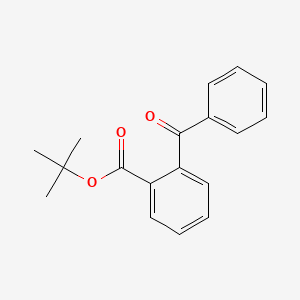
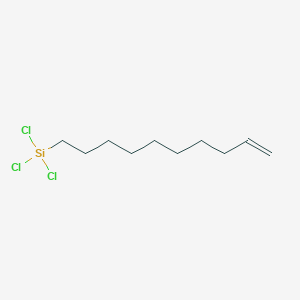
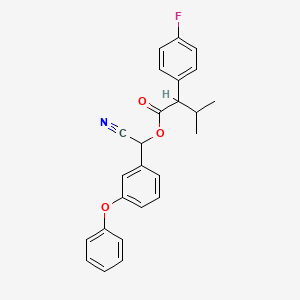
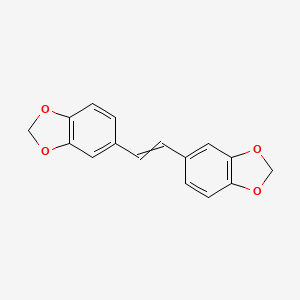
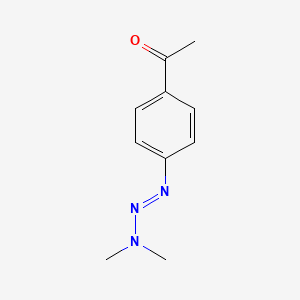

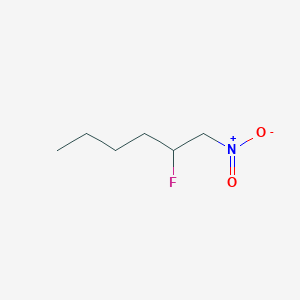
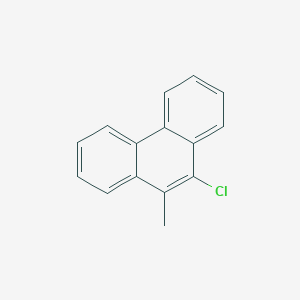
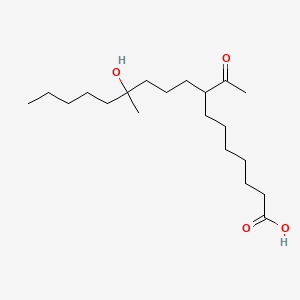
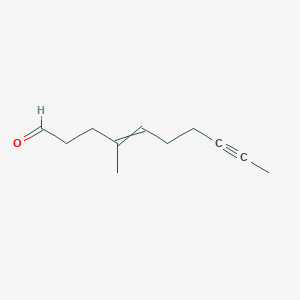
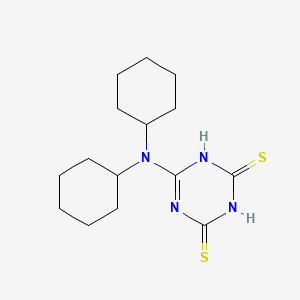
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)
